

# Application Notes and Protocols for Arsenic Analysis in Water Using Silver Diethyldithiocarbamate

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## Compound of Interest

Compound Name: *Silver diethyldithiocarbamate*

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the determination of arsenic in water samples using the **silver diethyldithiocarbamate** (SDDC) colorimetric method. This method is suitable for the analysis of drinking water, surface water, groundwater, and certain industrial wastes.[\[1\]](#)

The principle of this method is based on the reduction of inorganic arsenic to arsine gas ( $\text{AsH}_3$ ) in an acidic solution using zinc.[\[2\]](#)[\[3\]](#)[\[4\]](#) The generated arsine is then passed through a scrubber containing lead acetate to remove any hydrogen sulfide interference and is subsequently absorbed into a solution of **silver diethyldithiocarbamate** in pyridine or a similar solvent.[\[1\]](#)[\[2\]](#)[\[3\]](#) The reaction between arsine and SDDC forms a red-colored complex, the absorbance of which is measured spectrophotometrically at approximately 535 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#) The concentration of arsenic is then determined by comparing the absorbance to a calibration curve prepared from arsenic standards.[\[2\]](#)

## Quantitative Data Summary

Parameter	Value	References
Applicable Concentration Range	5 to 200 $\mu\text{g/L}$	[2]
Detection Limit	5 $\mu\text{g/L}$ (0.5 $\mu\text{g As}$ ) to 10 $\mu\text{g/L}$	[1][5]
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	~535 nm	[1][2]
Relative Standard Deviation (40 $\mu\text{g/L}$ sample)	$\pm 13.8\%$	[1]
Relative Error (40 $\mu\text{g/L}$ sample)	0%	[1]

## Experimental Protocols

### Reagent Preparation

- **Silver Diethyldithiocarbamate (SDDC) Absorbing Solution:** Dissolve 1 g of **silver diethyldithiocarbamate** in 200 mL of pyridine.[2][4] Store in an amber bottle. This solution is stable for about two weeks when protected from light.[4] Caution: Pyridine is toxic and has a strong, unpleasant odor. Handle in a fume hood. An alternative solvent, 1-ephedrine in chloroform, can be used if pyridine is objectionable.[1]
- **Arsenic Standard Solution I (1.00 mg/mL As):** Dissolve 1.320 g of arsenic trioxide ( $\text{As}_2\text{O}_3$ ), previously dried for at least 1 hour at 110°C, in 10 mL of 10M NaOH and dilute to 1000 mL with demineralized water.[2] This solution is stable for up to 6 months.[2]
- **Arsenic Standard Solution II (10.0  $\mu\text{g/mL As}$ ):** Dilute 5.00 mL of Arsenic Standard Solution I and 1 mL of concentrated nitric acid to 500.0 mL with demineralized water.[2] Discard after 3 months.[2]
- **Arsenic Standard Solution III (1.00  $\mu\text{g/mL As}$ ):** Dilute 10.0 mL of Arsenic Standard Solution II and 1 mL of concentrated nitric acid to 100.0 mL with demineralized water. Prepare fresh weekly.[2]

- Potassium Iodide Solution (15% w/v): Dissolve 15 g of potassium iodide (KI) in 100 mL of demineralized water. Store in an amber bottle.[2]
- Stannous Chloride Solution (40% w/v in conc. HCl): Dissolve 40 g of arsenic-free stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in 100 mL of concentrated hydrochloric acid. Prepare fresh daily.[2]
- Lead Acetate Solution (10% w/v): Dissolve 10 g of lead acetate trihydrate ( $\text{Pb}(\text{CH}_3\text{COO})_2 \cdot 3\text{H}_2\text{O}$ ) in 100 mL of demineralized water.[2][4]
- Zinc: Use granular zinc, approximately 20 mesh, with a low arsenic content.[2]
- Hydrochloric Acid (HCl): Concentrated, analytical grade.[2]
- Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ): Concentrated, analytical grade.[6]
- Nitric Acid ( $\text{HNO}_3$ ): Concentrated, analytical grade.[2]

## Sample Preparation (Digestion for Total Arsenic)

To determine total arsenic, including organic forms, a digestion step is required to convert organically bound arsenic to an inorganic state.[2][6]

- To a suitable volume of the sample (containing 2 to 30  $\mu\text{g}$  of arsenic), add 7 mL of (1+1)  $\text{H}_2\text{SO}_4$  and 5 mL of concentrated  $\text{HNO}_3$ .[6]
- Heat the sample, evaporating it to sulfur trioxide ( $\text{SO}_3$ ) fumes.[6] Caution: If the sample chars, immediately stop heating, cool, and add more concentrated  $\text{HNO}_3$ .[6]
- The digestion is complete when the sample is colorless or has a straw-yellow color during the evolution of  $\text{SO}_3$  fumes.[6]
- Cool the digested sample, add approximately 25 mL of distilled water, and again evaporate to  $\text{SO}_3$  fumes to expel any remaining oxides of nitrogen.[6]
- The sample is now ready for the arsine generation step.[6]

For inorganic arsenic analysis only, this digestion step can be omitted.[2]

## Arsine Generation and Measurement

- Apparatus Setup: Assemble the arsine generator, scrubber, and absorber apparatus (see workflow diagram below). The system must be airtight to prevent the loss of arsine gas.[1]
- Scrubber Preparation: Impregnate glass wool or cotton with the lead acetate solution and place it in the scrubber tube. This will remove hydrogen sulfide from the gas stream.[2][7]
- Sample Introduction: Pipette a volume of the prepared sample (or undigested sample for inorganic arsenic) containing less than 20 µg of arsenic into the generator flask.[2]
- Reagent Addition: Add 25 mL of concentrated HCl, 1 mL of stannous chloride solution, and 3 mL of potassium iodide solution to the generator flask.[8] Allow the solution to stand for approximately 10-15 minutes to ensure the reduction of As(V) to As(III).[8]
- Absorption: Add 5.0 mL of the SDDC absorbing solution to the absorber tube.[4]
- Arsine Generation: Add 3-6 g of granular zinc to the generator flask and immediately connect the scrubber and absorber assembly.[7][8] The reaction will produce hydrogen gas, which will carry the generated arsine through the system.
- Color Development: Allow the reaction to proceed for at least 30-40 minutes, or until the gas evolution ceases, allowing the arsine to be completely absorbed by the SDDC solution.[7][8]
- Spectrophotometric Measurement: Transfer the absorbing solution to a 1-cm cuvette and measure the absorbance at approximately 535 nm against a reagent blank.[2][7]
- Quantification: Determine the arsenic concentration from a calibration curve prepared by treating known amounts of arsenic standard solutions through the same procedure.

## Potential Interferences

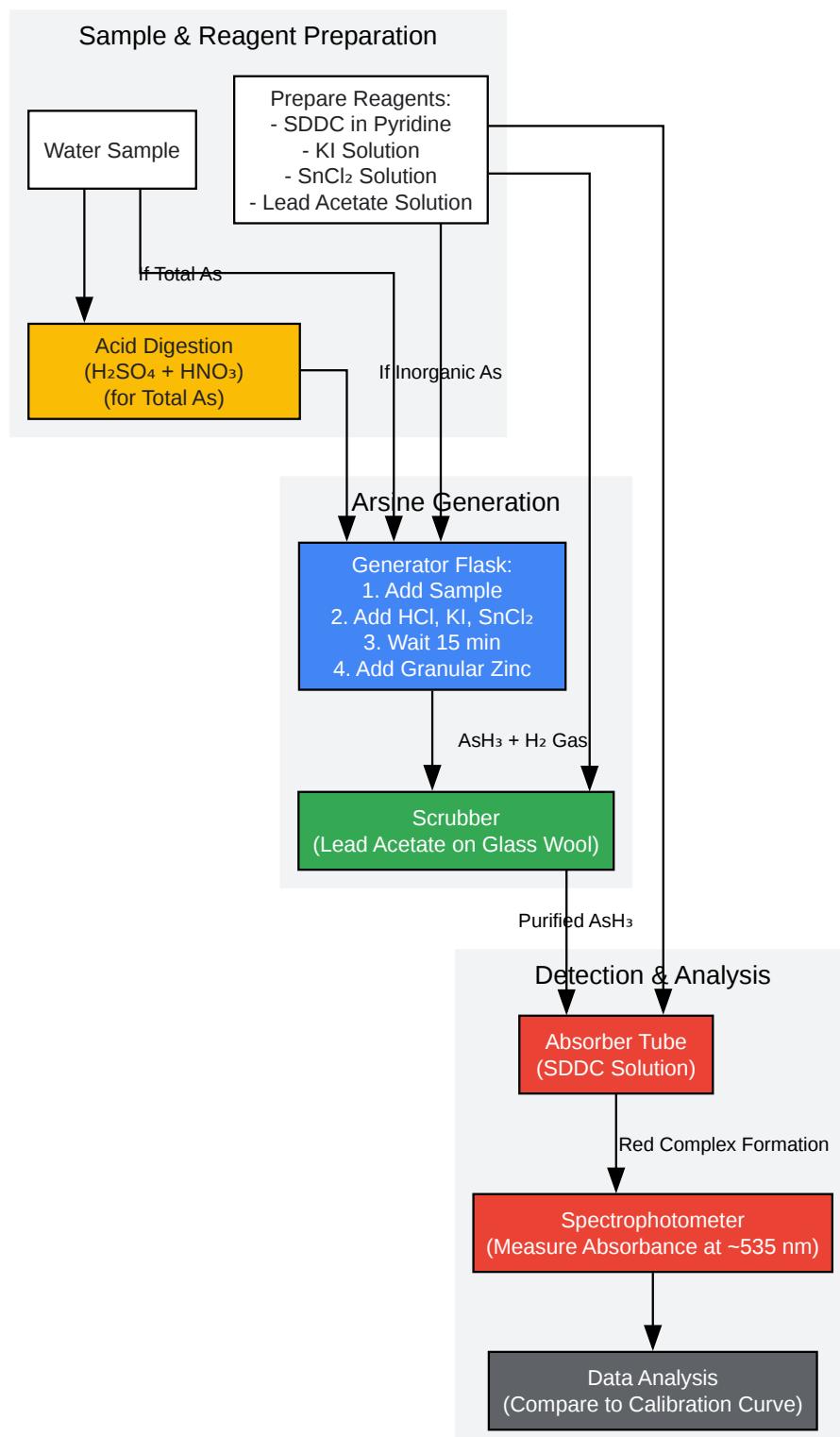
Several metal ions can interfere with the arsine generation process. However, at concentrations typically found in water, these interferences are often minimal.[9]

- Antimony: Can form stibine ( $SbH_3$ ), which also reacts with the SDDC solution, causing positive interference.[2][9] The interference from stibine is less significant when measurements are made at 535 nm.[7]

- Sulfide: Can interfere, but is effectively removed by the lead acetate scrubber.[1][2]
- Other Metals: High concentrations of chromium, cobalt, copper, mercury, molybdenum, nickel, and silver can interfere with the evolution of arsine.[1][9][10]
- Nitric Acid: Traces of nitric acid from the digestion step can cause negative interference and must be completely removed by fuming with sulfuric acid.[1][6]

## Experimental Workflow Diagram

## Workflow for Arsenic Analysis using SDDC Method

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Caption: Workflow for Arsenic Analysis using the **Silver Diethyldithiocarbamate** Method.

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- To cite this document: BenchChem. [Application Notes and Protocols for Arsenic Analysis in Water Using Silver Diethyldithiocarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075075#protocol-for-arsenic-analysis-in-water-using-silver-diethyldithiocarbamate>]

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